molecular formula C22H28Br2N6O5 B110486 Acebrophylline CAS No. 96989-76-3

Acebrophylline

Numéro de catalogue B110486
Numéro CAS: 96989-76-3
Poids moléculaire: 616.3 g/mol
Clé InChI: IPUHJDQWESJTGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acebrophylline is a medication that serves as an airway mucus regulator with anti-inflammatory properties. It is a compound that contains ambroxol and theophylline-7-acetic acid. Ambroxol is involved in the biosynthesis of pulmonary surfactant, which is crucial for lung function, while theophylline-7-acetic acid enhances the blood levels of ambroxol, thereby stimulating surfactant production more rapidly and intensely. This combination leads to a reduction in mucus viscosity and adhesivity, improving ciliary clearance. Acebrophylline also diverts phosphatidylcholine from the synthesis of inflammatory mediators, such as leukotrienes, thus exerting an anti-inflammatory effect. Clinically, acebrophylline has been found effective in treating various bronchial conditions, reducing the frequency of bronchial obstruction, and improving ventilatory function .

Synthesis Analysis

The synthesis of compounds related to acebrophylline involves complex organic reactions. For instance, the total synthesis of (+)-astrophylline, a compound with a similar bis-piperidyl skeleton, was achieved through a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis. This process was key in obtaining the stereochemically well-defined structure. Additionally, a [2,3]-Wittig-Still rearrangement was employed to control the stereochemistry of the cyclopentene intermediate .

Molecular Structure Analysis

The molecular structure of acebrophylline is 1, 2, 3, 6-tetrahydro-1, 3-dimethyl-2, 6-dioxo-7H-purine-7-acetic acid with trans-4-[(2-amino-3, 5 dibromophenyl) methyl] aminio] cyclohexanol. This complex structure is responsible for its pharmacological activities. The structure was determined through various analytical methods, including high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Acebrophylline undergoes chemical reactions typical of its constituent molecules. Ambroxol, part of the acebrophylline molecule, reacts with theophylline-7-acetic acid to form a salt used in the treatment of respiratory diseases. The solid-state chemistry of this salt has been studied, revealing the existence of polymorphs and solvated forms, which were investigated using X-ray diffractometry, DSC, TGA, and HSM techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of acebrophylline have been characterized using various analytical techniques. Spectrophotometric methods have been developed for the estimation of acebrophylline in bulk and capsule formulations. These methods are based on the formation of colored complexes with reagents such as ferric chloride in the presence of 2,2'-bipyridyl or the diazotization of acebrophylline followed by coupling with β-naphthol. These methods have been statistically validated for precision and accuracy . Additionally, the phase diagram of the binary system of ambroxol and theophylline-7-acetic acid was constructed to understand the miscibility and immiscibility of the components in different phases .

Applications De Recherche Scientifique

Pharmaceutical Analysis

  • Field : Pharmaceutical Analysis
  • Application : Acebrophylline is used in the development of analytical methods for quality control in pharmaceuticals .
  • Method : Techniques such as reverse phase high performance liquid chromatography (RP-HPLC) and UV Spectroscopy have been developed for the estimation of Acebrophylline in tablet dosage form . For instance, in RP-HPLC, a mixture of buffer (ammonium acetate PH 4.7) solution and acetonitrile (70:30) is pumped isocratically at a flow rate of 1ml/min with detection of 273nm .
  • Results : The calibration curves were linear over a concentration range of 10-60 μg/ml with a coefficient of regression (r2) =0.9945 for Acebrophylline . The limit of detection and limit of quantification were 0.329μg/ml and 1.0975 μg/ml respectively for Acebrophylline .

Treatment of Respiratory Diseases

  • Field : Respiratory Medicine
  • Application : Acebrophylline is prescribed as a bronchodilator for the treatment of chronic bronchitis, bronchial asthma, and COPD in adults .
  • Method : Acebrophylline is administered orally in tablet form. It works by inhibiting phospholipase A, and phosphatidylcholine, leading to lesser production of pro-inflammatory substances like leukotrienes and tumor necrosis factor .
  • Results : Acebrophylline alters mucus gel secretion phase by lowering viscosity and increasing the serous gel phase. By augmenting ciliary motility, Acebrophylline increases the mucociliary clearance .

Mucus Regulation and Anti-Inflammatory Action

  • Field : Pulmonary Medicine
  • Application : Acebrophylline is an airway mucus regulator with anti-inflammatory action . It’s used in the treatment of obstructive airway diseases .
  • Method : The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant, and theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production . This results in a reduction in the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .
  • Results : By deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as the leukotrienes, acebrophylline also exerts an anti-inflammatory effect . This is confirmed in vivo by the reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma .

Treatment and Prevention of Chronic Obstructive Pulmonary Disease (COPD)

  • Field : Respiratory Medicine
  • Application : Acebrophylline is used in the treatment and prevention of chronic obstructive pulmonary disease (COPD) .
  • Method : Acebrophylline is a mucolytic and bronchodilator. It works by relaxing the muscles of the airways and also thins and loosens mucus, making it easier to breathe .
  • Results : It can alleviate symptoms associated with respiratory conditions, such as wheezing, coughing, shortness of breath, and chest tightness .

Treatment of Acute or Chronic Bronchitis

  • Field : Respiratory Medicine
  • Application : Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis .
  • Method : Acebrophylline is administered orally. It works by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance .
  • Results : It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function .

Treatment of Asthma-like Bronchitis

  • Field : Respiratory Medicine
  • Application : Acebrophylline is used in the treatment of asthma-like bronchitis .
  • Method : Acebrophylline is administered orally. It works by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as the leukotrienes .
  • Results : This results in a reduction in aspecific bronchial hyper-responsiveness in patients with stable bronchial asthma .

Safety And Hazards

Acebrophylline is not recommended for use if you are allergic to it . It is also not recommended for use during pregnancy unless absolutely necessary . Consult your doctor if you are pregnant to understand the risk and benefits .

Orientations Futures

Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis, chronic obstructive or asthma-like bronchitis and recurrence of chronic bronchitis . It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function . This suggests that Acebrophylline could be a promising drug in the management of respiratory diseases in the future.

Propriétés

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUHJDQWESJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Br2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914235
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebrophylline

CAS RN

96989-76-3, 179118-73-1
Record name Ambroxol theophyllinacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol acefyllinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179118-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL ACEFYLLINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of ambroxol base (20.0 g, 0.052 moles) and toluene (160 ml) was heated at 60-65° C. for 1-2 minutes to prepare a clear solution. Toluene (100 ml) and theophylline-7-acetic acid (12.6 g, 0.052 moles) were charged in a round bottom flask and heated at 75 to 80° C. To this flask, the prepared solution of ambroxol base in toluene was added under stirring while maintaining the temperature between 75-80° C. during 2-3 minutes. The resulting reaction mixture was stirred at 100-105° C. for 25-30 minutes. The reaction mixture was allowed to cool to room temperature. The separated solid product was filtered and washed with toluene and dried. The yield of Acebrophylline obtained was 98.2%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of ambroxol base in non-polar solvent is added to the flask containing theophylline-7-acetic acid and non-polar solvent under stirring while maintaining the temperature between 60-85° C. The addition time is 2-3 minutes. The reaction mixture is heated at the temperature between 60-105° C. with continuous stirring for 25-35 minutes. The reaction mixture is allowed to cool to the room temperature. A solid product is formed. This solid product is separated by filtration. The product is washed with the small amount of non-polar solvent and dried. The yield of Acebrophylline obtained is 95-98% of the theoretical yield. The yield of Acebrophylline is 154-159% of the weight of ambroxol base. The purity of Acebrophylline thus obtained as measured by HPLC is more than 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acebrophylline
Reactant of Route 2
Reactant of Route 2
Acebrophylline
Reactant of Route 3
Reactant of Route 3
Acebrophylline
Reactant of Route 4
Reactant of Route 4
Acebrophylline
Reactant of Route 5
Acebrophylline
Reactant of Route 6
Acebrophylline

Citations

For This Compound
325
Citations
E Pozzi - Monaldi Archives for Chest Disease, 2007 - monaldi-archives.org
… Acebrophylline is an airway mucus regulator with … such as the leukotrienes, acebrophylline also exerts an inflammatory … On a clinical level, acebrophylline is therapeutically effective in …
Number of citations: 34 monaldi-archives.org
SR Tapadar, M Das, AD Chaudhuri… - Journal of clinical and …, 2014 - ncbi.nlm.nih.gov
… and anti-inflammatory agent while Acebrophylline is a newer one. … Group-1: receiving Acebrophylline 100mg twice daily and … but cardiovascular side effects are less with …
Number of citations: 16 www.ncbi.nlm.nih.gov
G Agliati - Current therapeutic research, 1995 - Elsevier
… Acebrophylline was administered at a dose of 100 mg twice … : acebrophylline 100-mg capsules (n = 20); acebrophylline 100-… The results of this study confirm that acebrophylline is safe …
Number of citations: 7 www.sciencedirect.com
SR Dhaneshwar, VN Jagtap - J Basic and App Sci Research, 2011 - Citeseer
A stability-indicating RP-HPLC-PDA method has been developed and subsequently validated for the determination of Acebrophylline in commercial capsules. The proposed HPLC …
Number of citations: 10 citeseerx.ist.psu.edu
P Nakarani Pradip, M Patel Dhaval - International Journal, 2013 - academia.edu
A rapid, accurate and precise stability indicating HPTLC method has been developedandvalidatedfor the estimation of Acebrophylline in pharmaceutical formulation. In this method, …
Number of citations: 3 www.academia.edu
MD Bauskar, P Sonawane… - Research Journal of …, 2011 - indianjournals.com
A RP-HPLC method used for determination of acebrophylline in capsule was developed. Determination of acebrophylline in capsule was conducted by using RP-HPLC method with UV-…
Number of citations: 3 www.indianjournals.com
S Kuriachan, MBV Amberkar, MK Mohan… - Indian Journal of …, 2015 - ncbi.nlm.nih.gov
A 53-year-old woman visited her physician complaining of acute breathlessness and productive cough. Her medications included budesonide and formoterol for asthma, fixed-dose …
Number of citations: 6 www.ncbi.nlm.nih.gov
AR Aligave, HS Dhamne, SS Gaikwad… - Journal of Current …, 2011 - search.proquest.com
A simple, sensitive and accurate spectrophotometric method has been developed for the determination of Acebrophylline in bulk drug and capsule. The λ max of the Acebrophyllline …
Number of citations: 8 search.proquest.com
A Patel, R Patil, S Patil, KV Sonar - ajptr.com
… acebrophylline and with combined dosage form [5]. Also on Q-Absorbance ratio estimation of acebrophylline and with combined dosage form [6]. Lot of work done on acebrophylline …
Number of citations: 3 www.ajptr.com
G Agliati - Journal of international medical research, 1996 - journals.sagepub.com
… All 30 patients enrolled in this study received 100 mg acebrophylline twice daily for the assigned period of 14 days, so that overall assessment of efficacy and safety could be performed …
Number of citations: 8 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.